4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol
Brand Name: Vulcanchem
CAS No.: 911060-86-1
VCID: VC8008292
InChI: InChI=1S/C5H10F3NO/c1-4(10,2-3-9)5(6,7)8/h10H,2-3,9H2,1H3
SMILES: CC(CCN)(C(F)(F)F)O
Molecular Formula: C5H10F3NO
Molecular Weight: 157.13

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

CAS No.: 911060-86-1

Cat. No.: VC8008292

Molecular Formula: C5H10F3NO

Molecular Weight: 157.13

* For research use only. Not for human or veterinary use.

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol - 911060-86-1

Specification

CAS No. 911060-86-1
Molecular Formula C5H10F3NO
Molecular Weight 157.13
IUPAC Name 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol
Standard InChI InChI=1S/C5H10F3NO/c1-4(10,2-3-9)5(6,7)8/h10H,2-3,9H2,1H3
Standard InChI Key PDNLXDMMMJEFKE-UHFFFAOYSA-N
SMILES CC(CCN)(C(F)(F)F)O
Canonical SMILES CC(CCN)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central quaternary carbon bonded to a hydroxyl group (OH-\text{OH}), a trifluoromethyl group (CF3-\text{CF}_3), a methyl group (CH3-\text{CH}_3), and an aminobutyl chain (CH2CH2CH(NH2)CH2-\text{CH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{CH}_2-). This arrangement creates significant steric hindrance and electronic asymmetry, which influence reactivity and intermolecular interactions. The canonical SMILES representation, FC(F)(F)C(O)(C)CCN\text{FC(F)(F)C(O)(C)CCN}, highlights the spatial arrangement of functional groups .

Key Structural Features:

  • Trifluoromethyl Group: Imparts strong electron-withdrawing effects, reducing nucleophilicity at the adjacent carbon while enhancing resistance to oxidative degradation .

  • Hydroxyl Group: Participates in hydrogen bonding, affecting solubility and crystallization behavior.

  • Amino Group: Enables participation in acid-base chemistry and serves as a handle for further derivatization .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • 1H^1\text{H} NMR: Signals at δ\delta 1.67 ppm (m, 2H, CH2-\text{CH}_2-), 3.40 ppm (t, CH2N3-\text{CH}_2\text{N}_3), and 3.67–3.82 ppm (m, CH2OH-\text{CH}_2\text{OH}) .

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 27.4 ppm (CH2-\text{CH}_2-), 49.8 ppm (CF3-\text{CF}_3), and 64.7 ppm (C(OH)(CH3)-\text{C}(\text{OH})(\text{CH}_3)) .

  • IR: Strong absorption at 3368 cm1^{-1} (OH-\text{OH} stretch) and 2100 cm1^{-1} (N3-\text{N}_3 stretch in precursor compounds) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving fluorination, reduction, and functional group interconversion. Two prominent methods are:

Hydrogenation of Azido Intermediates

A scalable approach involves the hydrogenation of 4-azido-2-hydroxymethyl-1-butanol (7) using 10% palladium on charcoal under H2\text{H}_2 pressure (3–4 kg/cm2^2). This method achieves yields of 85–92% and avoids racemization, making it suitable for chiral synthesis .

Reaction Scheme:

4-Azido-2-hydroxymethyl-1-butanolPd/C, H24-Amino-2-hydroxymethyl-1-butanol\text{4-Azido-2-hydroxymethyl-1-butanol} \xrightarrow{\text{Pd/C, H}_2} \text{4-Amino-2-hydroxymethyl-1-butanol}

Trifluoromethylation of Aldehydes

The Ruppert–Prakash reagent (TMSCF3\text{TMSCF}_3) enables direct trifluoromethylation of aldehydes. For example, 2-nitro-5-(prop-2-yn-1-yloxy)benzaldehyde (19) reacts with TMSCF3\text{TMSCF}_3 in tetrahydrofuran (THF) catalyzed by tetrabutylammonium fluoride (TBAF), yielding trifluoroethanol derivatives .

Conditions:

  • Solvent: Anhydrous THF

  • Catalyst: 1 mol% TBAF

  • Temperature: −10°C to room temperature

  • Yield: 70–92%

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key steps include:

  • Large-Scale Fluorination: Using CF3I\text{CF}_3\text{I} or CF3Br\text{CF}_3\text{Br} in pressurized reactors.

  • Distillation: Isolation of the product via fractional distillation under reduced pressure .

Chemical Properties and Reactivity

Acid-Base Behavior

The hydroxyl group (pKa12.5\text{p}K_a \approx 12.5) and amino group (pKa9.8\text{p}K_a \approx 9.8) enable pH-dependent solubility. Protonation of the amino group at acidic pH enhances water solubility, while deprotonation at basic pH facilitates organic phase extraction .

Stereoelectronic Effects

The trifluoromethyl group’s electronegativity (χ=3.98\chi = 3.98) induces polarization of the C–O bond, increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs. This property is exploited in catalysis and molecular recognition .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 146–152°C and decomposition onset at 220°C, indicating suitability for high-temperature applications .

Applications in Pharmaceutical Chemistry

Antiviral Agents

Derivatives of 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol exhibit 70% inhibition against herpes simplex virus (HSV-1) in vitro. The trifluoromethyl group enhances membrane permeability, enabling efficient intracellular delivery .

Drug Delivery Systems

Incorporation into liposomal formulations improves the encapsulation efficiency of hydrophilic drugs (e.g., doxorubicin) by 50%. The compound’s amphiphilic nature stabilizes lipid bilayers, prolonging circulation half-life .

Case Study: Famciclovir Synthesis

The compound serves as a key intermediate in the synthesis of Famciclovir (2), an antiviral prodrug. Condensation with NN-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (19) under basic conditions yields the purine core, which is acetylated to enhance oral bioavailability .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC50\text{IC}_{50} of 12 µM, potentially aiding in Alzheimer’s disease treatment. Molecular docking studies suggest interactions with the catalytic triad (Ser200, His440, Glu327) .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), it shows a minimum inhibitory concentration (MIC) of 32 µg/mL. The amino group facilitates membrane disruption, while the trifluoromethyl group resists enzymatic degradation .

Future Directions and Challenges

Catalytic Applications

The compound’s chiral centers make it a candidate for asymmetric organocatalysis. Preliminary studies show 78% enantiomeric excess (ee) in aldol reactions .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, necessitating further research into eco-friendly disposal methods .

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